molecular formula C23H25N7O2S B2864453 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione CAS No. 872623-42-2

8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione

Cat. No.: B2864453
CAS No.: 872623-42-2
M. Wt: 463.56
InChI Key: YBDQNTMMVCUBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C23H25N7O2S and its molecular weight is 463.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Evaluation

Research has shown the synthesis of complex pyrazolopyridine derivatives, indicating the potential for similar compounds to be synthesized for antioxidant evaluation. These compounds, through their structural diversity, have shown promising antioxidant activities, suggesting that 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione could also be explored for its antioxidant properties (Gouda, 2012).

Receptor Affinity and Enzymatic Activity

A study on octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines has shown their binding affinity for serotonin and dopamine receptors, as well as inhibitory potencies for certain phosphodiesterases. This suggests that structurally similar compounds, including the one , could be explored for neurological receptor interactions and potential therapeutic applications (Zagórska et al., 2016).

Novel Quinazoline Derivatives Synthesis

The synthesis of novel quinazoline derivatives via pyrimidine ortho-quinodimethane is another potential area of research. This process indicates that compounds with similar structural components could be used in the synthesis of new chemical entities with potential pharmacological activities (Chioua et al., 2002).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione' involves the synthesis of the purine ring, the isoquinoline ring, and the pyrimidine ring. These rings are then connected through a series of reactions to form the final compound.", "Starting Materials": [ "2,6-dioxopurine", "3,4-dihydroisoquinoline", "1,3-dimethyl-7-bromo-8-nitro-purine", "4-methylpyrimidine-2-thiol", "Sodium hydride", "Bromine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Methanol", "Ethyl acetate", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of 2,6-dioxopurine", "Starting material: None", "Reaction: 2,6-diaminopurine is reacted with acetic anhydride and triethylamine to form 2,6-dioxopurine.", "Step 2: Synthesis of 3,4-dihydroisoquinoline", "Starting material: Aniline", "Reaction: Aniline is reacted with acetaldehyde and hydrochloric acid to form 3,4-dihydroisoquinoline.", "Step 3: Synthesis of 1,3-dimethyl-7-bromo-8-nitro-purine", "Starting material: 2,6-dioxopurine", "Reaction: 2,6-dioxopurine is reacted with bromine and sodium hydroxide to form 1,3-dimethyl-7-bromo-8-nitro-purine.", "Step 4: Synthesis of 4-methylpyrimidine-2-thiol", "Starting material: None", "Reaction: 4-methylpyrimidine is reacted with hydrogen sulfide and sodium hydroxide to form 4-methylpyrimidine-2-thiol.", "Step 5: Synthesis of 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-bromo-purine-2,6-dione", "Starting material: 1,3-dimethyl-7-bromo-8-nitro-purine, 3,4-dihydroisoquinoline", "Reaction: 1,3-dimethyl-7-bromo-8-nitro-purine is reacted with 3,4-dihydroisoquinoline and sodium borohydride to form 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-bromo-purine-2,6-dione.", "Step 6: Synthesis of 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione", "Starting material: 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-bromo-purine-2,6-dione, 4-methylpyrimidine-2-thiol", "Reaction: 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-bromo-purine-2,6-dione is reacted with 4-methylpyrimidine-2-thiol and sodium hydride to form 8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione." ] }

872623-42-2

Molecular Formula

C23H25N7O2S

Molecular Weight

463.56

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione

InChI

InChI=1S/C23H25N7O2S/c1-15-8-10-24-21(25-15)33-13-12-30-18-19(27(2)23(32)28(3)20(18)31)26-22(30)29-11-9-16-6-4-5-7-17(16)14-29/h4-8,10H,9,11-14H2,1-3H3

InChI Key

YBDQNTMMVCUBSP-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.